D-phenylalanine
Overview
Description
D-Phenylalanine is an essential aromatic amino acid that serves as a precursor to several important biological compounds, including melanin, dopamine, noradrenaline, and thyroxine . It is one of the two enantiomers of phenylalanine, the other being L-phenylalanine. This compound is not synthesized de novo in humans and must be ingested through diet or supplements.
Mechanism of Action
Target of Action
D-Phenylalanine primarily targets the enzymes carboxypeptidase A , endorphinase , and enkephalinase . These enzymes are involved in the degradation of endorphins, which are natural painkillers in the body .
Mode of Action
This compound acts by slowing down the action of the enzymes carboxypeptidase A, endorphinase, and enkephalinase . By inhibiting these enzymes, this compound prevents the breakdown of endorphins, thereby potentially helping to reduce pain .
Biochemical Pathways
This compound is involved in the phenylalanine metabolic pathway . Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . In addition, this compound is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Result of Action
High levels of this compound have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . This suggests that this compound may have significant molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, a study on Drosophila melanogaster showed that the effects of Chromium-D-phenylalanine (Cr (D-phe) 3) on reproduction and development were influenced by the concentration of the compound in the environment . .
Biochemical Analysis
Biochemical Properties
D-Phenylalanine interacts with several enzymes and proteins. One of the key enzymes it interacts with is Phenylalanine Ammonia-Lyase (PAL), which catalyzes the first reaction in the phenylpropanoid pathway . This interaction leads to the production of trans-cinnamate and other phenolic compounds .
Cellular Effects
This compound influences cell function by impacting various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism. Its accumulation in blood can cross the blood-brain barrier, leading to many detrimental effects, including profound mental retardation, seizures, and autistic behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with the enzyme PAL, leading to the production of trans-cinnamate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, interacting with enzymes like PAL . It can also affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Phenylalanine can be synthesized through several methods. One common approach involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This enzymatic process is highly efficient, yielding optically pure this compound with an enantiomeric excess exceeding 99%.
Industrial Production Methods: In industrial settings, this compound is often produced using biocatalytic processes involving engineered phenylalanine ammonia-lyases. These enzymes are tailored to optimize the conversion of substrates into this compound, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylethylamine.
Substitution: this compound can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.
Major Products:
Oxidation: Phenylpyruvic acid.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: this compound is employed in studies related to enzyme kinetics and protein structure.
Comparison with Similar Compounds
L-Phenylalanine: The other enantiomer of phenylalanine, which is more commonly found in nature and is used in protein synthesis.
Tyrosine: A derivative of phenylalanine that serves as a precursor to several important neurotransmitters.
Phenylethylamine: A compound derived from phenylalanine that acts as a neuromodulator.
Uniqueness: D-Phenylalanine is unique in its ability to inhibit endorphin-degrading enzymes, which is not a property shared by L-phenylalanine or tyrosine . This makes this compound particularly valuable in pain management and mood regulation.
Properties
IUPAC Name |
(2R)-2-amino-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | D-PHENYLALANINE | |
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DSSTOX Substance ID |
DTXSID4025876 | |
Record name | D-Phenylalanine | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-phenylalanine appears as needles or prisms. (NTP, 1992) | |
Record name | D-PHENYLALANINE | |
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Boiling Point |
563 °F at 760 mmHg (Sublimes) (NTP, 1992) | |
Record name | D-PHENYLALANINE | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | D-PHENYLALANINE | |
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Record name | D-Phenylalanine | |
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CAS No. |
673-06-3 | |
Record name | D-PHENYLALANINE | |
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Record name | D-Phenylalanine | |
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Record name | D-Phenylalanine | |
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Record name | D-Phenylalanine | |
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Record name | D-Phenylalanine | |
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Record name | PHENYLALANINE, D- | |
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Melting Point |
541 to 543 °F (Decomposes) (NTP, 1992) | |
Record name | D-PHENYLALANINE | |
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Retrosynthesis Analysis
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